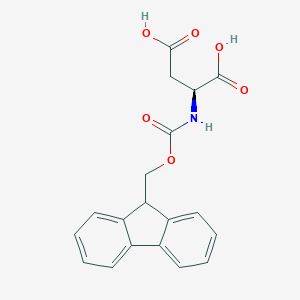

Fmoc-L-aspartic acid

概览

描述

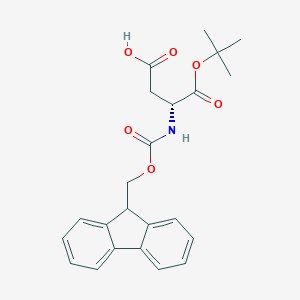

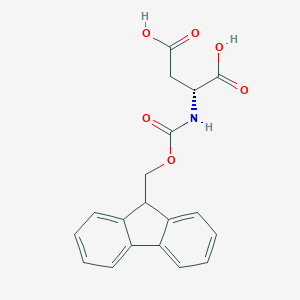

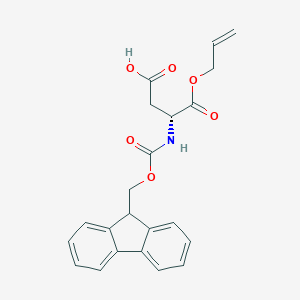

Fmoc-L-aspartic acid, also known as Fmoc-Asp(OtBu)-OH or Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid . It is used in solid phase peptide synthesis . The Fmoc group is rapidly removed by base .

Synthesis Analysis

Fmoc-L-aspartic acid is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . A paper titled “Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups” discusses an alternative approach to address this longstanding challenge of peptide synthesis by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond .

Molecular Structure Analysis

The topological features of Fmoc-L-aspartic acid were investigated using the Multiwfn program and AIMAll software for the electronic structure, covalent and non-covalent weak interactions predictions by electron localization function (ELF), localized orbital locator (LOL), reduced density gradient (RDG) studies and atoms in molecules (AIM) .

Chemical Reactions Analysis

Fmoc-L-aspartic acid is involved in complex chemical reactions during peptide synthesis. These include deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

Physical And Chemical Properties Analysis

Fmoc-L-aspartic acid has a molecular weight of 411.45 g/mol . It is a powder form and its optical activity is [α]20/D −24±2°, c = 1% in DMF . It has a melting point of 148-150 °C (dec.) .

科研应用

1. 自组装和纳米结构设计

Fmoc-L-天冬氨酸表现出自组装和纳米结构设计方面的有趣特性。观察到它在各种条件下形成类似棒状的结构,有助于开发新型纳米结构,潜在地在材料化学、生物科学和生物医学领域中发挥作用 (Gour et al., 2021)。

2. 在眼科学中的生物相容性

评估含有Fmoc-L-天冬氨酸的肽水凝胶在眼科学中的潜在应用的生物相容性。这项研究表明其适用于作为可植入的药物输送系统,用于治疗青光眼和角膜病等眼前节疾病 (Liang et al., 2010)。

3. 肽合成中的光遮蔽

Fmoc-L-天冬氨酸在光遮蔽肽的合成中很有用,这对于研究侧链羧基团的肽和蛋白质至关重要。这种应用对于在研究中控制释放和激活生物分子至关重要 (Tang et al., 2015)。

4. 肽合成和防止天冬氨酸亚胺的形成

在肽合成中,Fmoc-L-天冬氨酸用于减少天冬氨酸亚胺的形成,这是合成某些肽时常见的挑战。这种应用提高了肽合成的效率和准确性 (Behrendt et al., 2016)。

5. 在分析化学中的对映分离

Fmoc-L-天冬氨酸用于胶束毛细管电泳,用于对氨基酸进行对映分离,提供了一种区分复杂样品中不同形式氨基酸的方法,如米酒 (Miao et al., 2017)。

6. 功能化吡咯的合成

Fmoc-L-天冬氨酸在功能化吡咯的合成中起着关键作用,有助于有机化学的进展和新化合物的开发,这些化合物在各个领域中具有潜在应用 (Lemrová et al., 2022)。

7. 合成非天然氨基酸

它有助于合成含有1,2,4-噁二唑的非天然氨基酸,这对于组合合成和药物开发至关重要 (Hamze et al., 2003)。

8. 肽凝胶微粒中的生物催化

Fmoc-L-天冬氨酸有助于创建用于生物催化的肽凝胶微粒,这是生物技术应用中的关键过程,如酶固定化 (Scott et al., 2013)。

9. Halicylindramide A的全合成

它在Halicylindramide A的全合成中的应用展示了它在复杂肽合成中的多功能性 (Seo & Lim, 2009)。

10. 环化肽的合成

Fmoc-L-天冬氨酸在环化肽的合成中至关重要,这在疫苗开发和蛋白质相互作用研究中具有应用 (Brugghe et al., 2009)。

Safety And Hazards

未来方向

There are ongoing efforts to improve the synthesis of Fmoc-L-aspartic acid and other peptides. For instance, a computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence . This could help in identifying problematic sequences and mitigating issues they may present, ensuring the reliable use of peptide reagents in various contexts .

性质

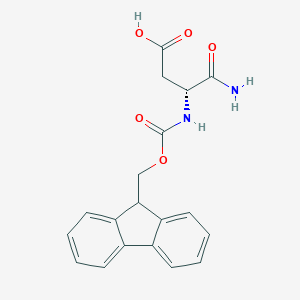

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427054 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-aspartic acid | |

CAS RN |

119062-05-4 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)